

High-performance liquid chromatography (HPLC) method for Cafedrine hydrochloride analysis

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Compound of Interest

Compound Name: Cafedrine hydrochloride

Cat. No.: B1668205

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An Application Note for the Analysis of **Cafedrine Hydrochloride** by High-Performance Liquid Chromatography

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Cafedrine hydrochloride**. The method is designed for researchers, scientists, and drug development professionals, providing a reliable protocol for determining the purity and concentration of **Cafedrine hydrochloride** in active pharmaceutical ingredients (API) and formulated products. The described isocratic reverse-phase HPLC method is straightforward, accurate, and precise, making it suitable for quality control and research applications.

Introduction

Cafedrine hydrochloride is a cardiac stimulant, chemically linking norephedrine and theophylline.^{[1][2]} It is utilized in the management of hypotension. Given its therapeutic importance, a validated, reliable analytical method is crucial for ensuring the quality and consistency of drug products containing Cafedrine. This document provides a comprehensive HPLC method, including detailed chromatographic conditions, sample preparation protocols, and expected method performance characteristics based on established analytical practices.

Experimental

Instrumentation and Reagents

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, column oven, and data acquisition software.
- Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
- Reagents:
 - **Cafedrine hydrochloride** reference standard
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Triethylamine (TEA)
 - Orthophosphoric acid (OPA)
 - Water (HPLC grade)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of **Cafedrine hydrochloride**. These conditions are based on methods developed for structurally similar compounds and are expected to provide good peak shape and resolution.

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Methanol : 0.05% Triethylamine (pH 2.70, adjusted with OPA) (25:75 v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	Ambient (approx. 25 °C)
Detection	UV at 275 nm
Run Time	Approximately 10 minutes

Rationale for Wavelength Selection: The UV detection wavelength of 275 nm is selected based on the chromophore present in the theophylline moiety of the Cafedrine molecule, which is known to absorb in this region.[\[3\]](#)[\[4\]](#)

Protocols

Preparation of Mobile Phase

- Prepare a 0.05% Triethylamine solution by adding 0.5 mL of TEA to 1000 mL of HPLC-grade water.
- Adjust the pH of the solution to 2.70 using Orthophosphoric acid.
- Filter the buffer solution through a 0.45 µm nylon filter.
- Prepare the final mobile phase by mixing the filtered buffer with Methanol in a 75:25 (v/v) ratio.
- Degas the mobile phase by sonication or helium sparging before use.

Preparation of Standard Solution

- Accurately weigh approximately 10 mg of **Cafedrine hydrochloride** reference standard.

- Transfer the standard to a 100 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
- From the stock solution, prepare working standards at different concentration levels (e.g., 1-20 µg/mL) by further dilution with the mobile phase.

Preparation of Sample Solution (for a Tablet Dosage Form)

- Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.
- Accurately weigh a portion of the powder equivalent to 10 mg of **Cafedrine hydrochloride** and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
- Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
- Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
- The final concentration of this solution will be approximately 100 µg/mL. Further dilutions may be necessary to bring the concentration within the linear range of the calibration curve.

Method Validation Summary

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following table summarizes the typical parameters and acceptance criteria for method validation.

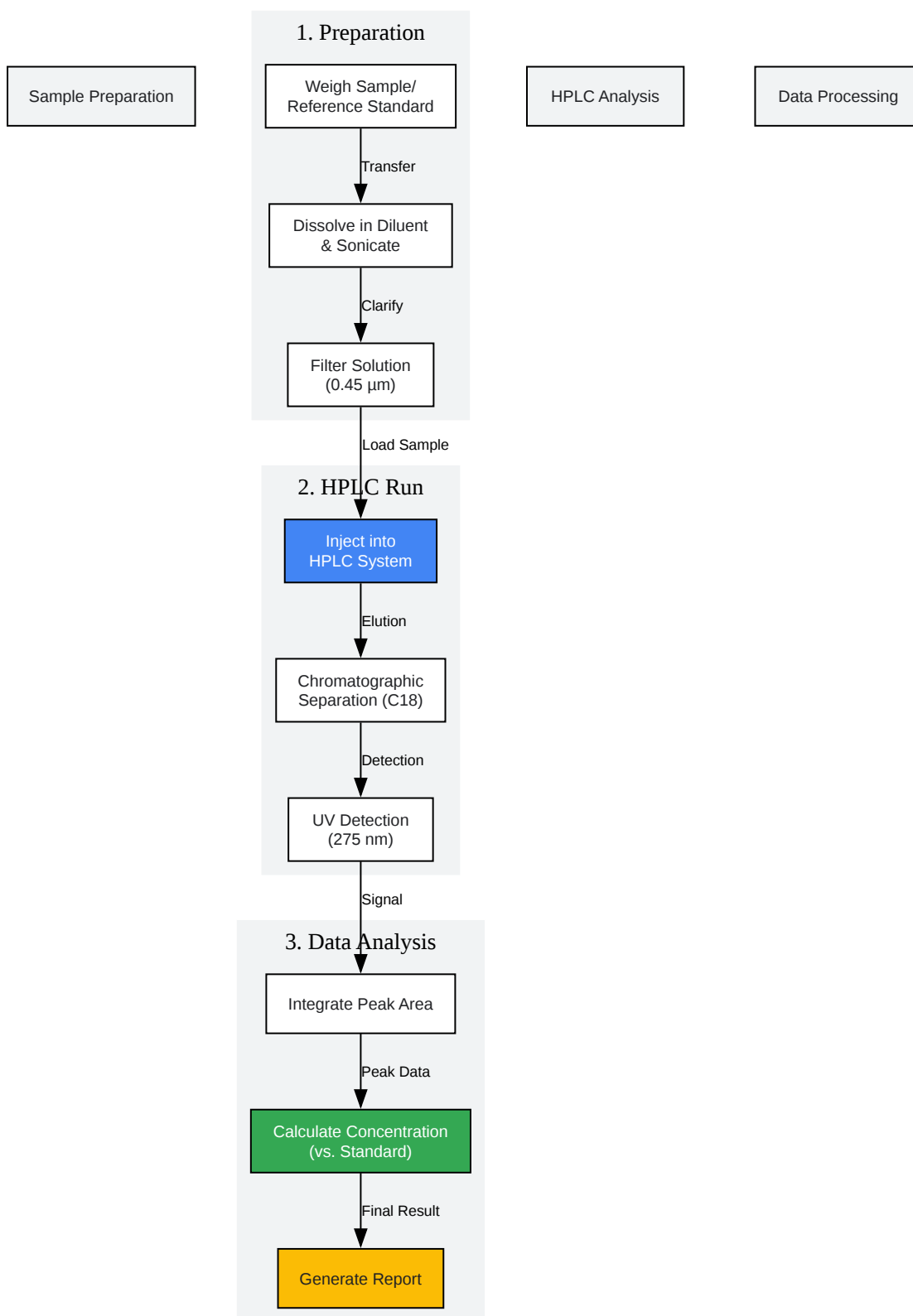
Validation Parameter	Typical Specification
Linearity (Correlation Coefficient, R ²)	≥ 0.999
Range	1 - 20 µg/mL
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	
Repeatability (Intra-day)	≤ 2.0%
Intermediate Precision (Inter-day)	≤ 2.0%
Limit of Detection (LOD)	~0.01 µg/mL (Signal-to-Noise ratio of 3:1)
Limit of Quantification (LOQ)	~0.03 µg/mL (Signal-to-Noise ratio of 10:1)
Specificity	No interference from excipients or degradation products.

Note: The LOD and LOQ values are estimations based on similar compounds and should be experimentally determined.[\[5\]](#)

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the HPLC analysis of **Cafedrine hydrochloride**, from sample preparation to data reporting.

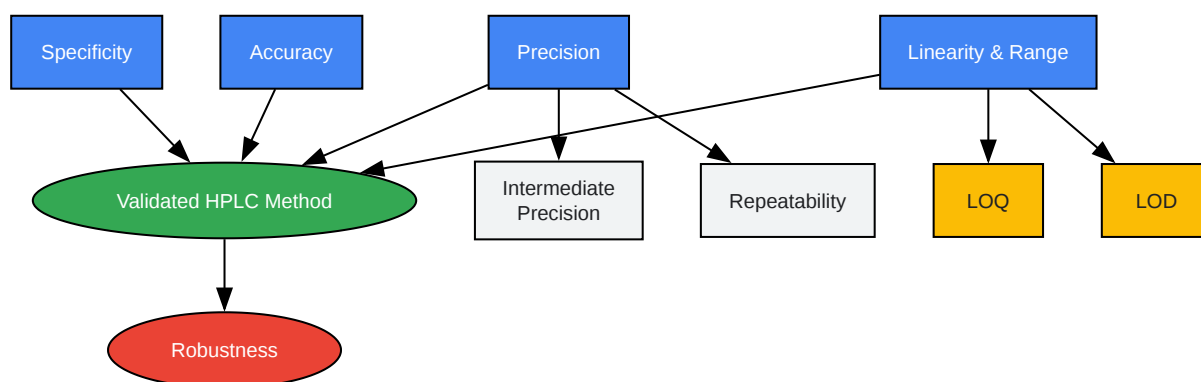


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Caption: HPLC analysis workflow for Cafedrine HCl.

Method Validation Logical Relationships

This diagram shows the logical hierarchy and relationship between key HPLC method validation parameters as per ICH guidelines.



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Caption: Logical relationships in HPLC method validation.

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